(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

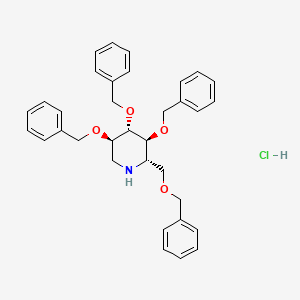

(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine is a chiral amine compound that features a ferrocene moiety. Ferrocene, an organometallic compound consisting of two cyclopentadienyl rings bound on opposite sides of a central iron atom, imparts unique properties to the molecule. The chiral nature of this compound makes it particularly interesting for applications in asymmetric synthesis and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine typically involves the following steps:

Preparation of the Chiral Intermediate: The chiral intermediate can be synthesized through the resolution of racemic mixtures or by using chiral starting materials.

Formation of the Ferrocenyl Moiety: The ferrocene unit is introduced via a Grignard reaction or a Friedel-Crafts acylation, followed by reduction.

N,N-Dimethylation: The final step involves the N,N-dimethylation of the chiral intermediate using reagents such as formaldehyde and formic acid or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The ferrocene moiety can undergo oxidation to form ferrocenium ions.

Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as ferric chloride or ceric ammonium nitrate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions typically involve bases like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of ferrocenium salts.

Reduction: Regeneration of the ferrocene moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric catalysis and as a building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine involves its interaction with molecular targets through its chiral amine and ferrocene moieties. The ferrocene unit can participate in redox reactions, while the chiral amine can engage in stereoselective interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

®-(+)-N,N-Dimethyl-1-ferrocenylethylamine: The enantiomer of the compound .

N,N-Dimethyl-1-ferrocenylethylamine: The racemic mixture.

Ferrocenylmethylamine: A related compound with a similar ferrocene moiety but different substitution pattern.

Uniqueness: (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine is unique due to its chiral nature and the presence of both the ferrocene and dimethylamine groups. This combination imparts distinct stereochemical and electronic properties, making it valuable for specific applications in asymmetric synthesis and catalysis.

Propiedades

Número CAS |

31886-57-4 |

|---|---|

Fórmula molecular |

C14H19FeN |

Peso molecular |

257.15 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;(1S)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+) |

InChI |

InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2/t8-;;/m0../s1 |

Clave InChI |

UNMQCGHIBZALKM-JZGIKJSDSA-N |

SMILES isomérico |

C[C@@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |

SMILES canónico |

CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |

Sinónimos |

(S)-(-)-[1-(DIMETHYLAMINO)ETHYL]FERROCENE; (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE; (S)-(-)-N,N-Dimethyl-1-ferroceneylethylamine; (S)-alpha-(N,N-Dimethylamino)ethylferrocene,; (S)-(-)-N N-DIMETHYL-1-FERROCENYL- &; Ferrocene, (1S)-1-(dimethylamino) |

Origen del producto |

United States |

Q1: What is the primary application of (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine in the context of the provided research papers?

A1: this compound functions as a versatile chiral auxiliary in asymmetric synthesis. It serves as a starting material for designing and synthesizing chiral ligands, specifically diferrocenylphosphine-diamines [, ]. These ligands have potential applications in enantioselective catalysis, enabling the production of optically active compounds.

Q2: How does the structure of this compound-derived catalysts influence their enantioselectivity?

A2: Research indicates that the enantioselectivity of catalysts derived from this compound is sensitive to steric factors []. Increasing the steric bulk of substituents near the C-O (hydroxyl) and C-N (amine) bonds of the catalyst generally leads to enhanced enantioselectivity in reactions like the addition of dialkylzincs to aldehydes. This suggests that larger substituents create a more defined chiral environment around the catalytic center, favoring the formation of one enantiomer over the other.

Q3: Can you provide an example of a specific chiral compound synthesized using this compound as a starting material?

A3: One example is the synthesis of chiral diferrocenylphosphine-diamine 5c, [(η5‐C5H5)Fe{(η5‐C5H3)PPh2CH(CH3)N(CH2)2(CH2)2NCH(CH3)PPh2‐(η5‐C5H3)}Fe(η5‐C5H5)], as described in []. This compound, characterized by X-ray crystallography, demonstrates the successful incorporation of this compound into a more complex chiral structure.

Q4: What is the significance of the "Z" shape and the piperazine ring in compound 5c, derived from this compound?

A4: The "Z" shape and the piperazine ring in compound 5c are crucial structural features that contribute to its chirality []. The piperazine ring adopts a chair conformation, and the specific configuration of substituents on this ring, along with the overall "Z" shape of the molecule, dictates the enantiomeric form of the compound. This highlights the importance of controlled molecular architecture in designing effective chiral ligands and catalysts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

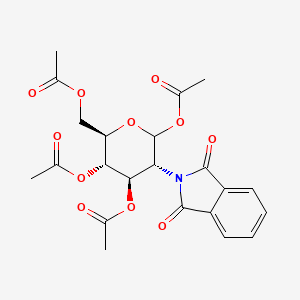

![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)

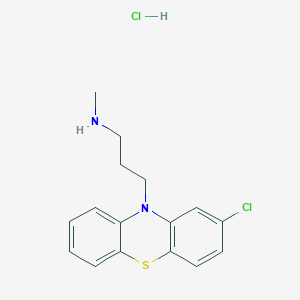

![N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1141116.png)

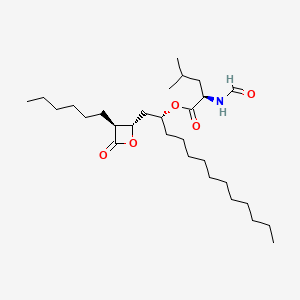

![[(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1141119.png)

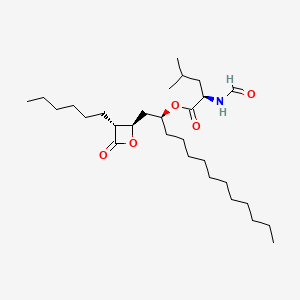

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one](/img/structure/B1141125.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)